(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
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Description
(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO3S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications
Polymerization Applications
Research by Mori, Sutoh, and Endo (2005) demonstrated the use of a monosubstituted acrylamide with an amino acid moiety for the controlled radical polymerization via the RAFT method. This study highlighted the synthesis of homopolymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity, showcasing the compound's relevance in creating polymers with specific properties (H. Mori, K. Sutoh, & T. Endo, 2005).
Synthesis and Cytotoxic Activities
Sączewski et al. (2004) synthesized heteroarylacrylonitriles with variations at positions 2 and 3, including thiophene and furan derivatives, exhibiting potent in vitro cytotoxic potency against various human cancer cell lines. This research underscores the compound's utility in developing new anticancer agents (F. Sa̧czewski, P. Reszka, M. Gdaniec, R. Grünert, & P. Bednarski, 2004).
C-H Bond Activation and Borylation
Hatanaka, Ohki, and Tatsumi (2010) explored the C-H bond activation and borylation of furans and thiophenes catalyzed by an iron N-heterocyclic carbene complex. Their work provides insights into the synthesis of aryl complexes, offering a pathway for the functionalization of these heterocycles (T. Hatanaka, Y. Ohki, & K. Tatsumi, 2010).
Intramolecular Cyclization
Pevzner (2021) reported on the cyclization of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to various dihydrothiopyrano[3,4-b]furans. This study illustrates the compound's application in cyclization reactions, contributing to the synthesis of complex heterocyclic systems (L. M. Pevzner, 2021).
Properties
IUPAC Name |
(E)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c1-25-15-7-4-14(5-8-15)6-11-19(22)21-13-16-9-10-18(26-16)20(23)17-3-2-12-24-17/h2-12H,13H2,1H3,(H,21,22)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMAYZIVLWHNDD-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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